4-Chloro-2-iodofuro[2,3-b]pyridine
Description
4-Chloro-2-iodofuro[2,3-b]pyridine is a halogenated fused heterocyclic compound featuring a pyridine ring fused with a furan ring at the [2,3-b] position. The molecule is substituted with chlorine at the 4-position and iodine at the 2-position of the pyridine core. This structural motif is significant in medicinal chemistry due to the electronic effects imparted by the halogens (Cl and I) and the fused oxygen-containing furan ring, which may enhance binding affinity in biological systems .
Properties
IUPAC Name |
4-chloro-2-iodofuro[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClINO/c8-5-1-2-10-7-4(5)3-6(9)11-7/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBTZKPLJLOLPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C=C(O2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-iodofuro[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of 4-chloro-2-iodoaniline as a starting material, which undergoes cyclization with a suitable reagent to form the furo[2,3-b]pyridine ring. The reaction conditions often include the use of a strong base, such as sodium hydride, and a polar aprotic solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, is common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-iodofuro[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine substituent is replaced by an aryl or vinyl group using a palladium catalyst and a boronic acid reagent.
Oxidation and Reduction Reactions: The furo[2,3-b]pyridine ring can undergo oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in aqueous or organic solvents.
Major Products Formed
The major products formed from these reactions include various substituted furo[2,3-b]pyridine derivatives, which can exhibit different pharmacological activities depending on the nature of the substituents introduced .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Chloro-2-iodofuro[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to therapeutic effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby disrupting a disease-related pathway . The exact molecular pathways involved depend on the specific biological target and the nature of the substituents on the furo[2,3-b]pyridine ring .
Comparison with Similar Compounds
Comparison with Structural Analogues
Furo[2,3-b]pyridine Derivatives
4-Iodo-2H,3H-furo[2,3-b]pyridine (CID 86726674)
- Structure : Features a dihydrofuran ring fused to pyridine, with iodine at the 4-position.
- Key Differences : Lacks the chloro substituent and has a partially saturated furan ring, which may reduce aromaticity compared to the fully unsaturated target compound.
- Synthesis : Derived from halogenation of the pyridine core, as indicated by its SMILES and InChI data .
Other Halogenated Furopyridines
Thieno[2,3-b]pyridine Derivatives
Thieno[2,3-b]pyridines replace the furan oxygen with sulfur, altering electronic properties and synthetic routes:
- Synthesis: Requires α-halo carbonyl compounds (e.g., α-halo ketones) for intramolecular cyclization, as demonstrated in the synthesis of thieno[2,3-b]pyridines with adenosine receptor affinity .
- Biological Activity: Thieno derivatives exhibit distinct binding profiles; for instance, compounds with -CONH2 groups at the aryl position show enhanced cyclization efficiency due to reduced steric hindrance .
Pyrrolo[2,3-b]pyridine Derivatives
Pyrrolo[2,3-b]pyridines feature a nitrogen-containing pyrrole ring fused to pyridine:
Substituent Position and Halogen Effects
- Chloro vs.
- Position Sensitivity: In thieno[2,3-b]pyridines, substituents at the 5-position (e.g., 5-bromobenzofuran) influence spectral properties and synthetic yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
